molecular formula C10H11FO B13549869 3-(5-Fluoro-2-methylphenyl)propanal

3-(5-Fluoro-2-methylphenyl)propanal

Cat. No.: B13549869
M. Wt: 166.19 g/mol
InChI Key: WLZHKDNCRZIDBO-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methylphenyl)propanal is a fluorinated aromatic aldehyde characterized by a propanal chain attached to a substituted phenyl ring (5-fluoro and 2-methyl groups).

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

3-(5-fluoro-2-methylphenyl)propanal

InChI

InChI=1S/C10H11FO/c1-8-4-5-10(11)7-9(8)3-2-6-12/h4-7H,2-3H2,1H3

InChI Key

WLZHKDNCRZIDBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methylphenyl)propanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 5-fluoro-2-methylbenzene with propanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-fluoro-2-methylbenzene is coupled with a propanal derivative in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methylphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(5-Fluoro-2-methylphenyl)propanoic acid.

    Reduction: 3-(5-Fluoro-2-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Fluoro-2-methylphenyl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methylphenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(5-Fluoro-2-methylphenyl)propanal with three analogs discussed in the evidence:

Compound Molecular Formula Substituents Key Properties/Applications References
This compound C₁₀H₁₁FO 5-fluoro, 2-methylphenyl Hypothesized to exhibit volatility and aroma due to fluorine’s electron-withdrawing effects. N/A*
3-(Methylthio)propanal C₄H₈OS Methylthio (-SCH₃) Contributes meaty, cooked potato aromas; low odor threshold (0.1–1 ppb) in food systems .
3-(5-Chloro-2-phenylmethoxyphenyl)propanal C₁₆H₁₅ClO₂ 5-chloro, 2-phenylmethoxy Used in synthetic intermediates; molar mass 274.74 g/mol; no aroma data reported .
3-Isopropyl-2-methoxypyrazine C₈H₁₂N₂O Methoxy, isopropyl High odor activity value (OAV) in peanuts; popcorn-like aroma .

Notes:

  • *Direct data on this compound is absent in the provided evidence; properties inferred from analogs.

Functional Group Impact on Reactivity and Odor

  • Fluorine vs. Chlorine: The electron-withdrawing fluorine substituent in the target compound likely increases its stability and alters its volatility compared to the chloro analog .
  • Thioether vs. Alkyl Groups: 3-(Methylthio)propanal’s sulfur moiety enhances its odor potency (meaty/cooked potato notes) due to sulfur’s high nucleophilicity and low odor thresholds . In contrast, alkyl or halogen substituents (as in the target compound) may prioritize stability over aroma contribution.

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